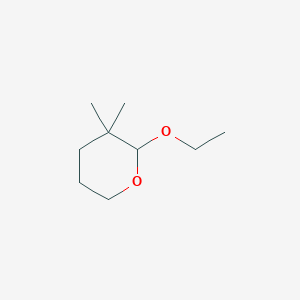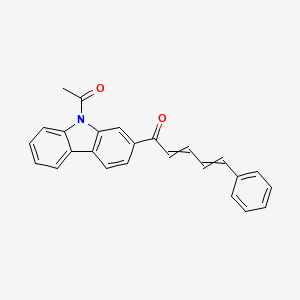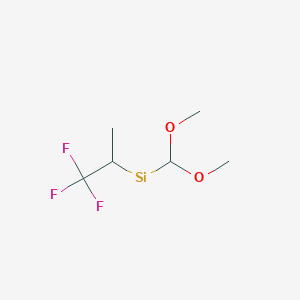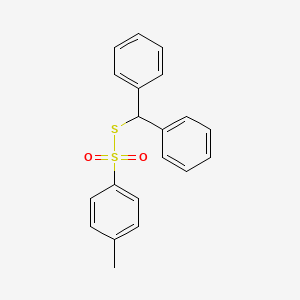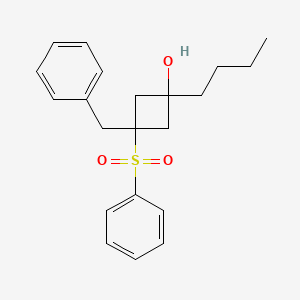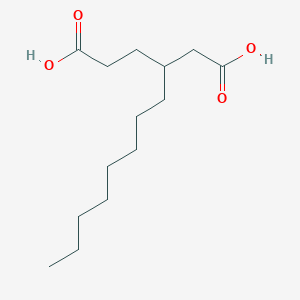
3-Octylhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylhexanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is notable for its long carbon chain, which includes an octyl group attached to the third carbon of the hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Octylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 3-octylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-octylhexanol using environmentally friendly oxidants. The process can be optimized for large-scale production by employing continuous flow reactors and advanced catalysts to enhance yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed:
Oxidation: Higher oxidized carboxylic acids.
Reduction: 3-Octylhexanediol.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
3-Octylhexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of 3-Octylhexanedioic acid depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways related to energy production and lipid synthesis. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Adipic acid (Hexanedioic acid): A shorter-chain dicarboxylic acid used in nylon production.
Sebacic acid (Decanedioic acid): A longer-chain dicarboxylic acid used in plasticizers and lubricants.
Suberic acid (Octanedioic acid): Another dicarboxylic acid with a similar chain length but without the octyl group.
Uniqueness: 3-Octylhexanedioic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to other dicarboxylic acids. This structural feature makes it valuable for specific applications where hydrophobic interactions are crucial.
Propiedades
Número CAS |
83797-33-5 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
3-octylhexanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-12(11-14(17)18)9-10-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
QLUOMKQKWNQHOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


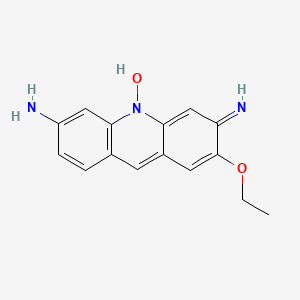
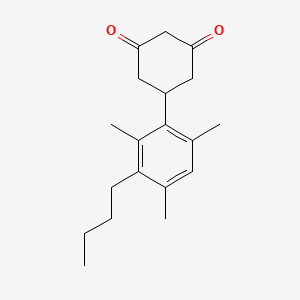
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
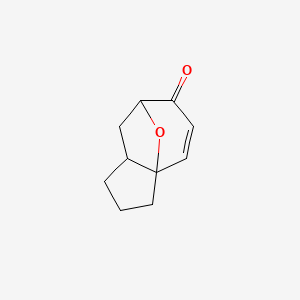
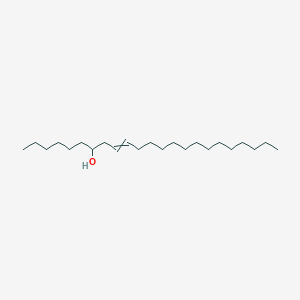
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
